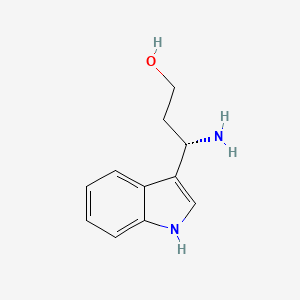![molecular formula C13H21NO B13072967 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[222]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of bicyclo[2.2.2]octan-2-ylamine with dimethylamine and an appropriate alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or alkyl halides, forming substituted derivatives.
Aplicaciones Científicas De Investigación
1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects at the molecular level.
Comparación Con Compuestos Similares
1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Bicyclo[3.2.1]octane: Another bicyclic compound with distinct chemical properties.
Quinuclidine: A bicyclic amine with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(E)-1-(2-bicyclo[2.2.2]octanyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)8-7-13(15)12-9-10-3-5-11(12)6-4-10/h7-8,10-12H,3-6,9H2,1-2H3/b8-7+ |
Clave InChI |
NJGHHPJXUNIBAS-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1CC2CCC1CC2 |
SMILES canónico |
CN(C)C=CC(=O)C1CC2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


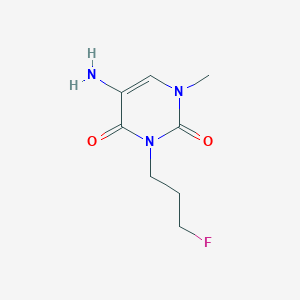
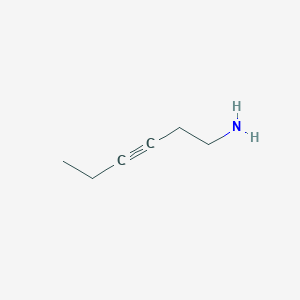

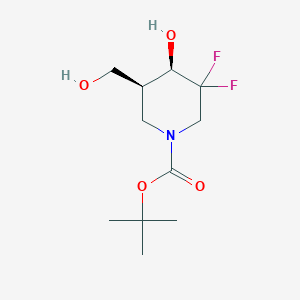
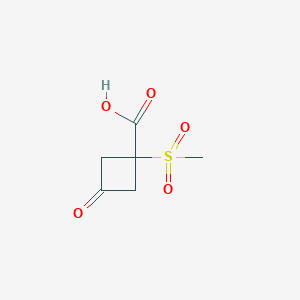
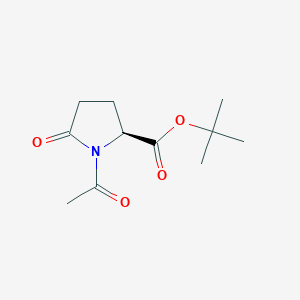

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
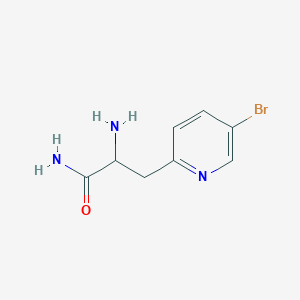

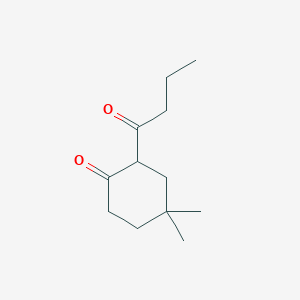
amine](/img/structure/B13072959.png)
